molecular formula C7H11N3O2 B13765563 5-Propylamino-1H-pyrimidine-2,4-dione

5-Propylamino-1H-pyrimidine-2,4-dione

Cat. No.: B13765563
M. Wt: 169.18 g/mol
InChI Key: JYSIBRLHLZBDRU-UHFFFAOYSA-N
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Description

5-Propylamino-1H-pyrimidine-2,4-dione is a heterocyclic organic compound with the molecular formula C7H11N3O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylamino-1H-pyrimidine-2,4-dione typically involves the reaction of propylamine with a pyrimidine derivative. One common method is the condensation of propylamine with 2,4-dioxo-1H-pyrimidine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Propylamino-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Propylamino-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Propylamino-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methylamino-1H-pyrimidine-2,4-dione: Similar structure but with a methyl group instead of a propyl group.

    5-Ethylamino-1H-pyrimidine-2,4-dione: Similar structure but with an ethyl group instead of a propyl group.

    5-Butylamino-1H-pyrimidine-2,4-dione: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

5-Propylamino-1H-pyrimidine-2,4-dione is unique due to its specific propylamino substitution, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-(propylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O2/c1-2-3-8-5-4-9-7(12)10-6(5)11/h4,8H,2-3H2,1H3,(H2,9,10,11,12)

InChI Key

JYSIBRLHLZBDRU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CNC(=O)NC1=O

Origin of Product

United States

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